

A Technical Guide to the Spectroscopic Profile of 4,4'-Dimethyltriphenylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,4'-Dimethyltriphenylamine**

Cat. No.: **B1293823**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4,4'-Dimethyltriphenylamine** (CAS No: 20440-95-3), a tertiary amine with significant applications in materials science and as a building block in organic synthesis. Due to the limited availability of public spectroscopic data for **4,4'-Dimethyltriphenylamine**, this document presents the available UV-Vis data for the target molecule and supplements it with a comprehensive analysis of the spectroscopic data for its parent compound, triphenylamine. This comparative approach allows for a predictive understanding of the spectroscopic characteristics of **4,4'-Dimethyltriphenylamine**.

Spectroscopic Data

The following sections present the available spectroscopic data. All data is organized for clarity and ease of comparison.

No publicly available experimental ^1H NMR and ^{13}C NMR data for **4,4'-Dimethyltriphenylamine** were identified in the conducted search. Therefore, the data for the parent compound, triphenylamine, is provided as a reference.

Expected Differences for 4,4'-Dimethyltriphenylamine:

- ^1H NMR: The spectrum of **4,4'-Dimethyltriphenylamine** is expected to show an additional singlet in the upfield region (around 2.3 ppm) corresponding to the six protons of the two

methyl groups. The aromatic region would also be different, with the signals for the protons on the two substituted phenyl rings showing a simpler splitting pattern (likely two doublets) due to the para-substitution, in contrast to the more complex multiplets observed for triphenylamine.

- ^{13}C NMR: An additional signal for the methyl carbons would be expected around 20-25 ppm. The signals for the aromatic carbons of the substituted rings would also be shifted. Specifically, the carbons bearing the methyl groups (C4 and C4') would be shifted downfield, while the other carbons in these rings would also experience shifts due to the electronic effect of the methyl groups.

Table 1: ^1H NMR Spectroscopic Data for Triphenylamine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25	Multiplet	6H	Protons at meta-positions
~7.08	Multiplet	6H	Protons at ortho-positions
~7.02	Multiplet	3H	Protons at para-positions

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for Triphenylamine[1]

Chemical Shift (δ) ppm	Assignment
147.8	C1 (ipso-carbon attached to Nitrogen)
129.2	C3 (meta-carbons)
124.2	C2 (ortho-carbons)
122.9	C4 (para-carbons)

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Experimental IR data for **4,4'-Dimethyltriphenylamine** is not readily available. The IR spectrum of the parent compound, triphenylamine, is presented below.

Expected Differences for **4,4'-Dimethyltriphenylamine**:

The IR spectrum of **4,4'-Dimethyltriphenylamine** would be expected to exhibit additional C-H stretching and bending vibrations corresponding to the methyl groups. Specifically, one would anticipate C-H stretching bands around $2950\text{-}2850\text{ cm}^{-1}$ and C-H bending bands around 1450 cm^{-1} and 1375 cm^{-1} . The aromatic C-H out-of-plane bending vibrations in the fingerprint region would also differ due to the change in substitution pattern on the phenyl rings.

Table 3: Infrared (IR) Spectroscopic Data for Triphenylamine[2][3][4]

Wavenumber (cm^{-1})	Intensity	Assignment
3050-3030	Medium	Aromatic C-H Stretch
1590	Strong	C=C Aromatic Ring Stretch
1490	Strong	C=C Aromatic Ring Stretch
1280	Strong	C-N Stretch
750 & 695	Strong	Aromatic C-H Out-of-plane Bending

Sample Preparation: KBr pellet or Nujol mull.

The UV-Vis absorption data for a compound identified as bis(4-methylphenyl)-phenyl-amine, which corresponds to **4,4'-Dimethyltriphenylamine**, is available.

Table 4: UV-Visible (UV-Vis) Spectroscopic Data for **4,4'-Dimethyltriphenylamine**

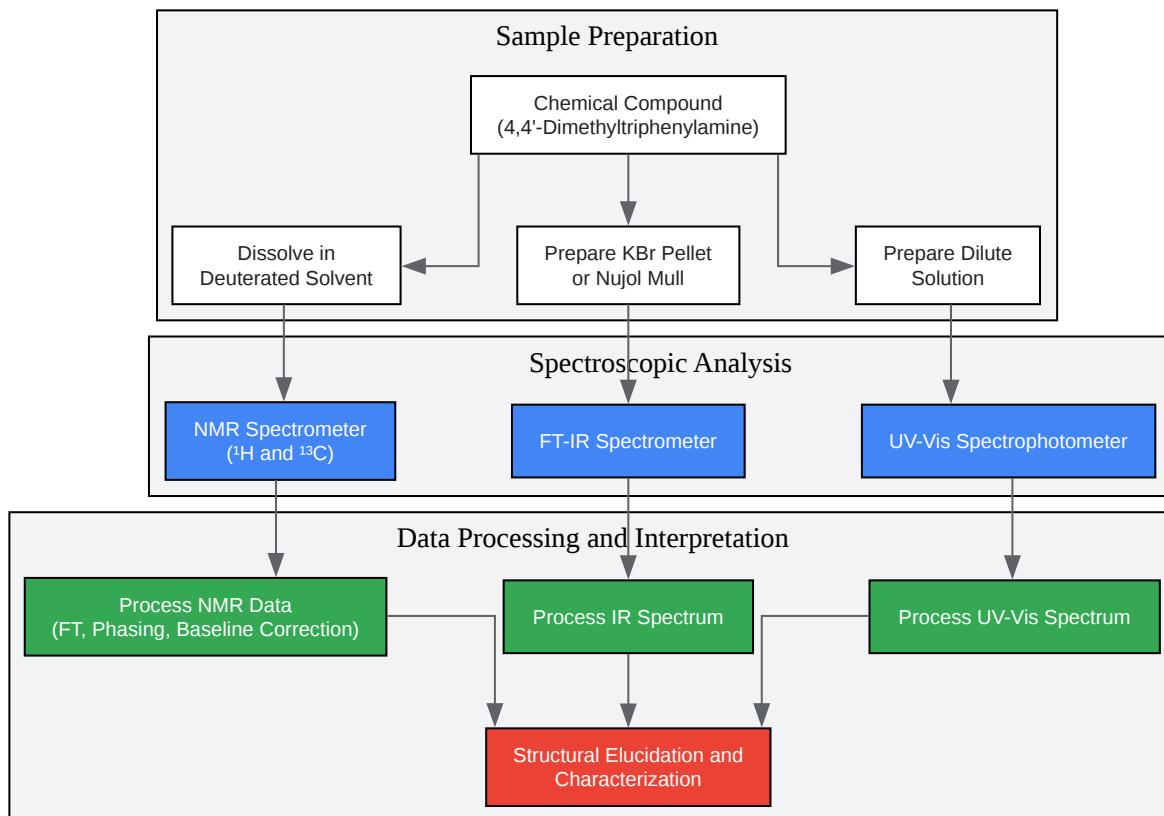
λ_{max} (nm)	Solvent
303	Not specified

Table 5: UV-Visible (UV-Vis) Spectroscopic Data for Triphenylamine[5][6][7]

λ_{max} (nm)	Molar Absorptivity (ε)	Solvent
297	20,893	Ethanol
303	25,119	Chloroform

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.


A sample of the compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is then placed in the NMR spectrometer, and the data is acquired after locking, tuning, and shimming the instrument.

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The sample is then placed in the IR spectrometer, and the spectrum is recorded.

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or chloroform). The concentration is adjusted to obtain an absorbance reading in the optimal range of the instrument (typically 0.1 to 1 AU). A cuvette is filled with the solution and placed in the sample holder of the UV-Vis spectrophotometer. A reference cuvette containing only the solvent is placed in the reference beam. The spectrum is then recorded, plotting absorbance versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylamine(603-34-9) ¹³C NMR spectrum [chemicalbook.com]

- 2. Structure of Triphenylamine [mbp.science.ru.nl]
- 3. 10. The basic properties, infrared spectra, and structures of triphenylamine and tri-p-tolylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Triphenylamine(603-34-9) IR Spectrum [chemicalbook.com]
- 5. Triphenylamine | (C₆H₅)₃N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorption [Triphenylamine] | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4,4'-Dimethyltriphenylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293823#spectroscopic-data-of-4-4-dimethyltriphenylamine-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com